
Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C14H17N3O2 . It is an amine, a class of compounds derived from ammonia in which one or more hydrogen atoms are replaced by hydrocarbon groups .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, similar compounds have been synthesized through various methods. For instance, 5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile was prepared by the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with an amino group at the 5-position and a carboxylate ester group at the 4-position .Physical And Chemical Properties Analysis
This compound has a molecular weight of 259.3 . Other specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Cancer Treatment: CDK2 Inhibition
This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation. Inhibition of CDK2 is a promising strategy for cancer therapy as it can halt the proliferation of tumor cells. Research has shown that derivatives of this compound exhibit significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the nanomolar range .
Antioxidant Potential
The pyrazole derivative has been evaluated for its antioxidant potential. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease. The compound’s ability to scavenge free radicals has been compared to ascorbic acid, indicating its potential as an antioxidant agent .
Anti-Inflammatory Activity
Compounds with the pyrazole moiety have been studied for their anti-inflammatory properties. Inflammation is a biological response to harmful stimuli and is a key feature of many chronic diseases. The anti-inflammatory activity of this compound could be beneficial in the treatment of conditions like arthritis and other inflammatory disorders .
Antimicrobial Activity
Pyrazole derivatives are known to exhibit antimicrobial properties. This compound could be developed into a new class of antimicrobials, which is particularly important in the era of increasing antibiotic resistance. Its potential application in combating infectious diseases caused by bacteria, fungi, and viruses is a significant area of research .
Enzyme Inhibition
Apart from CDK2, this compound may inhibit other enzymes involved in disease processes. Enzyme inhibitors are widely used as drugs for treating various diseases, including hypertension, diabetes, and AIDS. The specificity and potency of this compound against target enzymes make it a valuable candidate for drug development .
Drug Synthesis and Modification
The chemical structure of “Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate” makes it a versatile intermediate in the synthesis of more complex drug molecules. It can be used to create a variety of pharmacologically active compounds, potentially leading to the development of new medications with improved efficacy and safety profiles .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been known to target various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to various changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Propiedades
IUPAC Name |
ethyl 5-amino-1-(2,4-dimethylphenyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-19-14(18)11-8-16-17(13(11)15)12-6-5-9(2)7-10(12)3/h5-8H,4,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCRTZVJDHADHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-{[3-(diethylamino)propyl]amino}propanoate](/img/structure/B6352826.png)
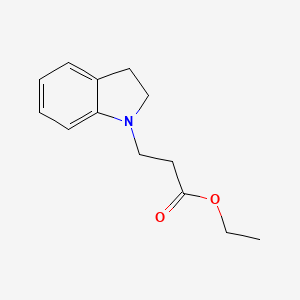
![Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate](/img/structure/B6352836.png)
![Ethyl 3-[(pentan-3-yl)amino]propanoate](/img/structure/B6352837.png)
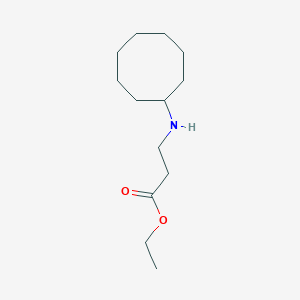
![Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6352850.png)
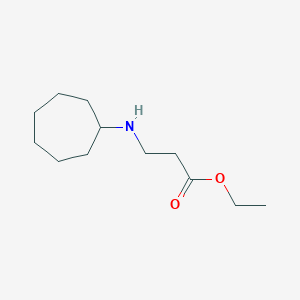
![Ethyl 3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6352861.png)
![Ethyl 3-[(3-ethoxypropyl)amino]propanoate](/img/structure/B6352869.png)
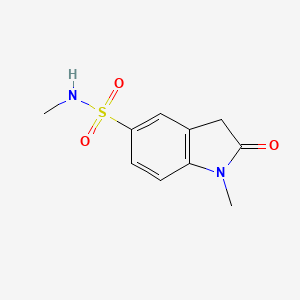

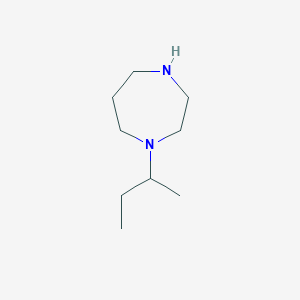
![2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol](/img/structure/B6352928.png)
![1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol](/img/structure/B6352943.png)